Biotin-PEG11-Mal

Biotinylation Surface Plasmon Resonance (SPR) Avidin-Biotin Affinity

Biotin-PEG11-Mal (also known as Maleimide-PEG11-Biotin, CAS 1646619-56-8 or 1334172-60-9) is a heterobifunctional biotinylation reagent consisting of a biotin moiety linked to a maleimide group via an 11-unit polyethylene glycol (PEG) spacer. The maleimide group enables selective, covalent conjugation to free sulfhydryl groups (-SH) at pH 6.5-7.5, forming a stable thioether bond, while the biotin terminus provides high-affinity binding to avidin, streptavidin, or NeutrAvidin proteins.

Molecular Formula C41H71N5O16S
Molecular Weight 922.1 g/mol
Cat. No. B15542766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG11-Mal
Molecular FormulaC41H71N5O16S
Molecular Weight922.1 g/mol
Structural Identifiers
InChIInChI=1S/C41H71N5O16S/c47-36(4-2-1-3-35-40-34(33-63-35)44-41(51)45-40)42-8-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-31-62-32-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-9-43-37(48)7-10-46-38(49)5-6-39(46)50/h5-6,34-35,40H,1-4,7-33H2,(H,42,47)(H,43,48)(H2,44,45,51)/t34-,35-,40-/m0/s1
InChIKeyFMIDVLYXFRCQAD-BVCQTOFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Biotin-PEG11-Mal: A Heterobifunctional PEG Linker for Thiol-Specific Biotinylation


Biotin-PEG11-Mal (also known as Maleimide-PEG11-Biotin, CAS 1646619-56-8 or 1334172-60-9) is a heterobifunctional biotinylation reagent consisting of a biotin moiety linked to a maleimide group via an 11-unit polyethylene glycol (PEG) spacer . The maleimide group enables selective, covalent conjugation to free sulfhydryl groups (-SH) at pH 6.5-7.5, forming a stable thioether bond, while the biotin terminus provides high-affinity binding to avidin, streptavidin, or NeutrAvidin proteins . The discrete PEG11 spacer arm confers hydrophilicity and extends the distance between the biotin and the conjugated target, thereby reducing steric hindrance during avidin capture and improving solubility of the labeled biomolecule .

Why Generic Substitution of Biotin-PEG11-Mal with Other Biotin-Maleimide Linkers Fails


Biotin-maleimide linkers are not interchangeable due to the profound impact of PEG spacer length on avidin binding accessibility, steric hindrance, and overall conjugate performance. Substituting Biotin-PEG11-Mal with a shorter PEG analog (e.g., PEG2 or PEG4) may result in reduced mass loading on surfaces, lower saturation efficiency, and impaired avidin binding due to insufficient reach and steric crowding [1]. Conversely, an excessively long PEG chain can entangle or partially occlude the biotin binding pocket, altering binding stoichiometry and affinity [2]. The optimal spacer length is thus application-specific, and the 11-unit PEG spacer has been empirically validated to provide superior performance in several quantitative assays compared to shorter alternatives.

Quantitative Differentiation of Biotin-PEG11-Mal: Head-to-Head and Cross-Study Evidence


Spacer Arm Length: 2.9-Fold Increase in Reach Compared to PEG2 Analog

Biotin-PEG11-Mal provides a total spacer arm length of 59.1 Å, as specified by the manufacturer . In contrast, a biotinylation reagent with a PEG2 spacer arm measures only 20.4 Å . This 2.9-fold increase in molecular reach significantly reduces steric hindrance when the biotin moiety must access the binding pocket of avidin or streptavidin immobilized on a surface, particularly when the conjugated target is large (e.g., an antibody) or located in a crowded environment .

Biotinylation Surface Plasmon Resonance (SPR) Avidin-Biotin Affinity

Surface Mass Loading: 47% Higher Mass Addition for PEG11 vs. PEG2 in Lipid Bilayer Models

In a direct comparative study using dual polarization interferometry (DPI), maleimide-PEG11-biotin added approximately 0.22 ng mm⁻² of mass to a functionalized lipid bilayer, compared to only 0.15 ng mm⁻² for maleimide-PEG2-biotin [1]. This 47% greater mass loading indicates that the longer PEG11 spacer allows denser packing and/or more efficient conjugation of biotin groups on the surface, which can directly enhance the capacity for subsequent avidin capture.

Supported Lipid Bilayers Biosensor Functionalization Quartz Crystal Microbalance (QCM-D)

Saturation Efficiency: PEG11 Achieves Full Coverage at Nearly Half the Functional Lipid Percentage of PEG2

The same DPI study revealed that maleimide-PEG11-biotin layers reached saturation at approximately 2.1% functionalized lipid (PDP-PE), whereas maleimide-PEG2-biotin required nearly double the proportion of functionalized lipid (~3.9%) to achieve saturation [1]. This demonstrates that PEG11 utilizes available conjugation sites more efficiently, requiring less functional lipid to achieve maximal biotin surface density.

Lipid Membrane Engineering Biosensor Optimization Surface Chemistry

Molecular Weight and Solubility: 922 Da PEG11 Confers High Aqueous Solubility for Bioconjugation

Biotin-PEG11-Mal has a molecular weight of 922.09 Da . The hydrophilic PEG11 spacer (11 ethylene glycol units) confers high water solubility to the reagent and to the resulting biotinylated conjugates, minimizing precipitation and aggregation during storage and use . In contrast, biotin-maleimide linkers with shorter PEG chains (e.g., PEG2, MW 526.62 Da [1]) are less effective at solubilizing large hydrophobic protein targets, which can lead to aggregation and loss of functional activity.

Bioconjugation Protein Labeling Aqueous Solubility

Reduced Steric Hindrance: PEG Spacers of ≥11 Units Minimize Avidin Binding Site Occlusion

Studies on heterobifunctional biotin-PEG conjugates have established that PEG spacers significantly reduce steric strain in biotin-avidin-biotin bridges and lower nonspecific adsorption of biotinylated probes [1]. The 11-unit PEG spacer in Biotin-PEG11-Mal provides sufficient length to project the biotin moiety away from the conjugated target surface, allowing full access to the deep binding pocket of avidin tetramers. In contrast, very short spacers (e.g., PEG2) can force the biotin into a constrained orientation that reduces binding efficiency, while excessively long PEG chains (e.g., >5000 Da) may partially occlude adjacent binding sites on avidin and alter binding stoichiometry [2].

Avidin-Biotin Interaction Fluorescence Assays Protein-Protein Binding

Optimal Research and Industrial Application Scenarios for Biotin-PEG11-Mal Based on Quantitative Evidence


High-Sensitivity Surface Plasmon Resonance (SPR) Biosensor Fabrication

The 2.9-fold longer spacer arm (59.1 Å vs. 20.4 Å) and 47% higher surface mass loading (0.22 vs. 0.15 ng mm⁻²) of Biotin-PEG11-Mal make it the preferred reagent for functionalizing SPR chips with high-density biotin layers. This increases the dynamic range and sensitivity of SPR assays for detecting low-abundance analytes [REFS-1, REFS-2].

Quantitative Cell Surface Thiol Profiling

The extended PEG11 spacer minimizes steric hindrance when labeling bulky membrane proteins, enabling efficient biotinylation of cysteine residues even in crowded extracellular domains. The high aqueous solubility ensures labeling can be performed under physiological conditions without organic solvents, preserving cell viability and membrane integrity [1].

PROTAC Linker Design for Optimal Ternary Complex Formation

As a PEG-based PROTAC linker, Biotin-PEG11-Mal provides an 11-unit spacer that balances flexibility and rigidity to facilitate productive ternary complex formation between the E3 ligase, target protein, and PROTAC molecule. The intermediate PEG length reduces entropic penalties while preventing unwanted intramolecular interactions that can occur with very long or very short linkers [REFS-2, REFS-3].

Avidin-Biotin Mediated Protein Immobilization for Immunoassays

The PEG11 spacer effectively reduces nonspecific protein adsorption and aggregation, as demonstrated for PEGylated biotin conjugates [1]. This translates to lower background signals in ELISA, Western blotting, and immunoprecipitation workflows, while the efficient saturation characteristics (2.1% vs. 3.9% functional lipid requirement) ensure cost-effective preparation of avidin-coated plates and beads [2].

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